molecular formula C13H16N2O2 B2960532 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol CAS No. 2175979-13-0

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2960532
CAS No.: 2175979-13-0
M. Wt: 232.283
InChI Key: RNLZXHKFJLWERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound features a benzodiazole moiety linked to a tetrahydropyran ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 1H-1,3-benzodiazole with a suitable oxan-4-ol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxan-4-ol group to an oxan-4-amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is unique due to its combination of a benzodiazole moiety with an oxan-4-ol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(5-7-17-8-6-13)9-15-10-14-11-3-1-2-4-12(11)15/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLZXHKFJLWERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.